4-(1,3-Dioxolan-2-yl)benzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that yield various functionalized products. For instance, the synthesis of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] was achieved by polymerizing the monomer prepared from glycidyl methacrylate and benzaldehyde using benzoyl peroxide as an initiator . Similarly, other research has focused on synthesizing azo-benzoic acids and their precursors, which involve benzaldehyde derivatives as key intermediates . These syntheses are typically characterized by spectroscopic methods such as NMR, IR, and mass spectrometry to confirm the structures of the synthesized compounds.
Molecular Structure Analysis
The molecular structures and geometries of compounds related to 4-(1,3-Dioxolan-2-yl)benzaldehyde have been optimized using computational methods such as density functional theory (DFT) with B3LYP functional and 6-31G(d) basis set . These studies provide insights into the electronic structure and potential reactivity of the compounds.
Chemical Reactions Analysis
The chemical behavior of related compounds in solution has been studied, revealing phenomena such as acid-base dissociation and azo-hydrazone tautomerism. The extent of these equilibria is influenced by factors such as solvent composition and pH . These findings are crucial for understanding the reactivity and stability of such compounds under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as their thermal stability and degradation patterns, have been investigated using techniques like thermogravimetric analysis, differential scanning calorimetry, and spectroscopic methods . For example, the thermal degradation of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] has been studied, revealing that degradation up to 270 °C primarily yields the monomer, while further degradation leads to a variety of volatile products .
Scientific Research Applications
“4-(1,3-Dioxolan-2-yl)benzaldehyde” is a chemical compound with the molecular formula C10H10O3 . It is a colorless solid that is soluble in most organic solvents. While specific applications in scientific research are not readily available, compounds of this nature are often used in various research fields, such as organic chemistry, analytical chemistry, and biochemistry.
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Organic Synthesis : This compound can serve as a building block in the synthesis of various organic compounds . It can be used to create complex molecules in research and industrial applications .
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Pharmaceuticals : It can be used in the production of pharmaceuticals . The specific drugs or treatments it contributes to would depend on the exact context and other compounds involved .
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Dyes : This compound can be used in the production of dyes . Its chemical structure could contribute to the color or other properties of the dye .
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Perfumes : It can be used in the production of perfumes . Its aromatic properties could contribute to the scent of the perfume .
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Food and Cosmetic Industries : It is commonly used as a flavoring agent and fragrance in the food and cosmetic industries .
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Industrial Solvent : It is commonly employed as an industrial solvent . It can be used to dissolve other substances during the manufacturing process .
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Chemical Research : This compound is often used in chemical research, particularly in the field of organic chemistry . It can be used as a reagent or intermediate in the synthesis of other complex organic compounds .
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Material Science : In material science, it could potentially be used in the synthesis of new materials with unique properties .
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Environmental Science : It could be used in environmental science research, particularly in studies related to pollution and contamination .
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Biochemistry : In biochemistry, it could be used in the study of various biological processes and phenomena .
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Agriculture : It could potentially be used in the development of new pesticides or fertilizers .
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Energy : In the energy sector, it could potentially be used in the development of new energy storage materials or catalysts .
Safety And Hazards
properties
IUPAC Name |
4-(1,3-dioxolan-2-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4,7,10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTKORQHKOYXIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701300248 | |
Record name | 4-(1,3-Dioxolan-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701300248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Dioxolan-2-yl)benzaldehyde | |
CAS RN |
40681-88-7 | |
Record name | 4-(1,3-Dioxolan-2-yl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40681-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1,3-Dioxolan-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701300248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1,3-dioxolan-2-yl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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